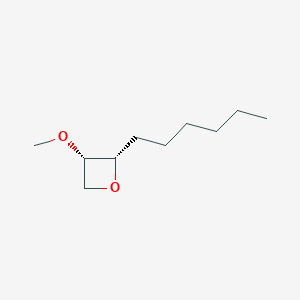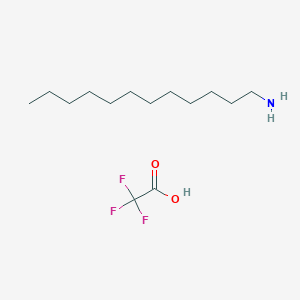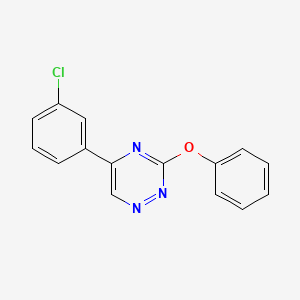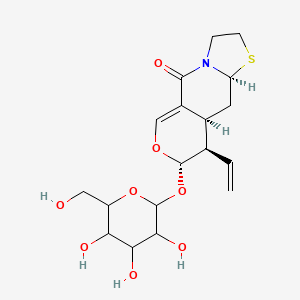
Xylostosidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of xylostosidine involves multiple steps, starting from the extraction of precursor compounds from Lonicera xylosteum. The key steps include glycosylation and sulfur incorporation under controlled conditions .
Industrial Production Methods
Industrial production of this compound is still in the research phase, with efforts focused on optimizing yield and purity through advanced extraction and synthesis techniques .
化学反应分析
Types of Reactions
Xylostosidine undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols .
科学研究应用
Xylostosidine has a wide range of applications in scientific research:
作用机制
The mechanism of action of xylostosidine involves its interaction with specific molecular targets and pathways. It is known to modulate various signaling pathways, including the MAPK and TNF signaling pathways, which play crucial roles in cellular responses . The exact molecular targets are still under investigation, but preliminary studies suggest that this compound may interact with key proteins involved in these pathways .
相似化合物的比较
Similar Compounds
Xylostosidine is similar to other monoterpene alkaloid glucosides, such as arctiin and ZINC12153652 . These compounds share structural similarities but differ in their specific functional groups and biological activities.
Uniqueness
What sets this compound apart is its unique sulfur-containing structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
属性
CAS 编号 |
74518-57-3 |
|---|---|
分子式 |
C18H25NO8S |
分子量 |
415.5 g/mol |
IUPAC 名称 |
(7S,9S,10R,11S)-10-ethenyl-11-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-12-oxa-6-thia-3-azatricyclo[7.4.0.03,7]tridec-1(13)-en-2-one |
InChI |
InChI=1S/C18H25NO8S/c1-2-8-9-5-12-19(3-4-28-12)16(24)10(9)7-25-17(8)27-18-15(23)14(22)13(21)11(6-20)26-18/h2,7-9,11-15,17-18,20-23H,1,3-6H2/t8-,9+,11?,12+,13?,14?,15?,17+,18?/m1/s1 |
InChI 键 |
RMTHFMSBPWQULL-LTDZNUIOSA-N |
手性 SMILES |
C=C[C@@H]1[C@@H]2C[C@H]3N(CCS3)C(=O)C2=CO[C@H]1OC4C(C(C(C(O4)CO)O)O)O |
规范 SMILES |
C=CC1C2CC3N(CCS3)C(=O)C2=COC1OC4C(C(C(C(O4)CO)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


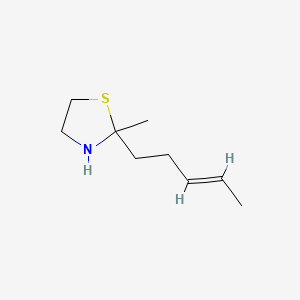
![2-(2-Chloropropan-2-yl)-5-methyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14449062.png)

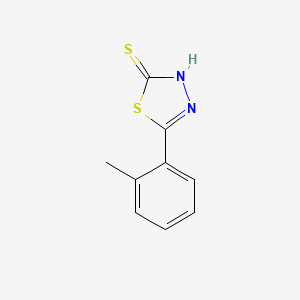
![N-[3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B14449084.png)
![Trimethyl(2,3,3a,4,6,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-5-yl)silane](/img/structure/B14449090.png)
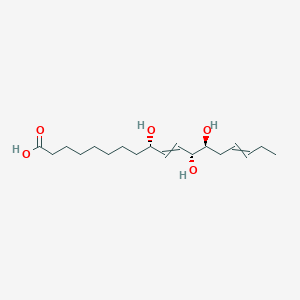
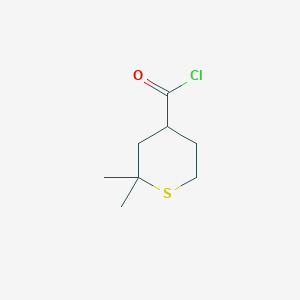
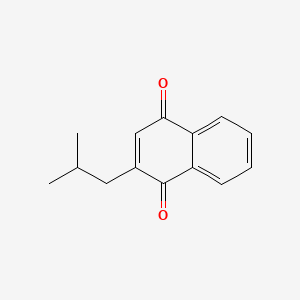
![2-[(4-Methoxyphenyl)methylidene]butanal](/img/structure/B14449113.png)

